molecular formula C16H8BrF3O3 B2579250 3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 96644-12-1

3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2579250
CAS No.: 96644-12-1
M. Wt: 385.136
InChI Key: OOYXXJOCHQEYSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-Bromophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one” is a chromen-4-one derivative. Chromen-4-one derivatives are a type of coumarin, which are oxygen-containing heterocycles . They are widely found in nature and have been used as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Multicomponent Condensation Protocols : A three-component condensation protocol was employed for the synthesis of 3-acyl-4-aryl-2-(trifluoromethyl)-2-hydroxy-3,4,7,8-tetrahydro-2H-chromen-5(6H)-ones, demonstrating a versatile approach to generating a variety of derivatives (Bonacorso et al., 2011).
  • Synthesis of Polyfunctionalized Chromenes : A facile synthetic route to 2-trifluoromethyl-substituted polyfunctionalized chromenes and chromones was described, showcasing the adaptability of these core structures for further functionalization (Wen et al., 2012).

Novel Compound Synthesis

  • Creation of Chromene Derivatives : New chromene derivatives were synthesized through palladium-catalyzed hydroarylation and hydrovinylation-cyclization sequences, illustrating the chemical diversity achievable with these scaffolds (Arcadi et al., 2006).
  • One-Pot Synthesis Approaches : The trifluoromethyl containing heterocycles, including 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives, were synthesized via a one-pot three-component reaction, showcasing efficient synthesis techniques (Song et al., 2008).

Chemical and Biological Activities

  • Synthesis of Warfarin Analogs : Polystyrene-supported catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the practical applications of these compounds in medicinal chemistry (Alonzi et al., 2014).
  • Investigation of Self-Assemblies with Graphene : Spectroscopic analysis and quantum mechanical studies of benzopyran analogues, including their self-assemblies with graphene, were reported, indicating potential for novel material science applications (Al-Otaibi et al., 2020).

Properties

IUPAC Name

3-(4-bromophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrF3O3/c17-9-3-1-8(2-4-9)13-14(22)11-6-5-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYXXJOCHQEYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.